molecular formula C9H22N2 B079763 2-Ethyl-3-(N-methylamino)hexylamine CAS No. 14339-28-7

2-Ethyl-3-(N-methylamino)hexylamine

Cat. No. B079763
CAS RN: 14339-28-7
M. Wt: 158.28 g/mol
InChI Key: AZWUCUNMNBIVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-(N-methylamino)hexylamine, also known as EMAH, is a synthetic compound that belongs to the class of amines. It is a colorless liquid with a strong odor and is used in scientific research for its potential applications in various fields.

Mechanism Of Action

2-Ethyl-3-(N-methylamino)hexylamine is a lipophilic compound that can easily cross cell membranes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.

Biochemical And Physiological Effects

2-Ethyl-3-(N-methylamino)hexylamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure pathways in the brain. 2-Ethyl-3-(N-methylamino)hexylamine has also been shown to have anticonvulsant and analgesic effects.

Advantages And Limitations For Lab Experiments

2-Ethyl-3-(N-methylamino)hexylamine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is readily available. 2-Ethyl-3-(N-methylamino)hexylamine is also stable and has a long shelf life. However, 2-Ethyl-3-(N-methylamino)hexylamine has some limitations for lab experiments. It has a strong odor, which can be unpleasant, and it is toxic at high concentrations.

Future Directions

For the study of 2-Ethyl-3-(N-methylamino)hexylamine include the development of 2-Ethyl-3-(N-methylamino)hexylamine as a drug delivery agent, the study of its effects on the immune system, and the study of its effects on the nervous system.

Synthesis Methods

2-Ethyl-3-(N-methylamino)hexylamine can be synthesized by reacting 2-ethylhexanoyl chloride with N-methyl-1,6-diaminohexane in the presence of a base such as sodium hydroxide. The reaction yields 2-Ethyl-3-(N-methylamino)hexylamine as a colorless liquid with a strong odor.

Scientific Research Applications

2-Ethyl-3-(N-methylamino)hexylamine has been used in scientific research for its potential applications in various fields. It has been studied for its potential use as a surfactant, corrosion inhibitor, and as a reagent in organic synthesis. 2-Ethyl-3-(N-methylamino)hexylamine has also been studied for its potential use as a drug delivery agent due to its ability to cross cell membranes.

properties

CAS RN

14339-28-7

Product Name

2-Ethyl-3-(N-methylamino)hexylamine

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

2-ethyl-3-N-methylhexane-1,3-diamine

InChI

InChI=1S/C9H22N2/c1-4-6-9(11-3)8(5-2)7-10/h8-9,11H,4-7,10H2,1-3H3

InChI Key

AZWUCUNMNBIVQG-UHFFFAOYSA-N

SMILES

CCCC(C(CC)CN)NC

Canonical SMILES

CCCC(C(CC)CN)NC

Other CAS RN

14339-28-7

synonyms

2-Ethyl-3-(N-methylamino)hexylamine

Origin of Product

United States

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